molecular formula C22H45NO2 B076792 n-Oleyldiethanolamine CAS No. 13127-82-7

n-Oleyldiethanolamine

Cat. No.: B076792
CAS No.: 13127-82-7
M. Wt: 355.6 g/mol
InChI Key: BITAPBDLHJQAID-KTKRTIGZSA-N
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Description

n-Oleyldiethanolamine is a high-purity, tertiary amine derivative of diethanolamine featuring a long-chain oleyl group. This unique structure, combining a hydrophilic diethanolamine head and a hydrophobic oleyl tail, establishes it as a critical intermediate and precursor in the synthesis of specialty surfactants and emulsifiers. Its primary research value lies in the development of quaternary ammonium compounds (quats) through alkylation reactions, yielding cationic surfactants with excellent fabric softening, antistatic, and biocidal properties. Furthermore, it serves as a key building block for creating non-ionic surfactants by ethoxylation, which are valued for their stability and compatibility in various formulations.

Properties

IUPAC Name

2-[2-hydroxyethyl-[(Z)-octadec-9-enyl]amino]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H45NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-23(19-21-24)20-22-25/h9-10,24-25H,2-8,11-22H2,1H3/b10-9-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BITAPBDLHJQAID-KTKRTIGZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC=CCCCCCCCCN(CCO)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCC/C=C\CCCCCCCCN(CCO)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H45NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3042213
Record name N-Oleyldiethanolamide
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Molecular Weight

355.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid; Other Solid
Record name Ethanol, 2,2'-[(9Z)-9-octadecen-1-ylimino]bis-
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CAS No.

13127-82-7
Record name N-Oleyldiethanolamine
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Record name N-Oleyldiethanolamine
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Record name Ethanol, 2,2'-[(9Z)-9-octadecen-1-ylimino]bis-
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Record name N-Oleyldiethanolamide
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Record name (Z)-2,2'-(octadec-9-enylimino)bisethanol
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Record name N-OLEYLDIETHANOLAMINE
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Biological Activity

n-Oleyldiethanolamine, a compound with the molecular formula C22H45NO2, has garnered attention in recent years for its diverse biological activities. This article explores its various properties, including anticancer, antibacterial, anti-inflammatory, antioxidant, antiulcer, and antifatigue effects, supported by case studies and research findings.

This compound is classified as an alkyldiethanolamine derivative. It is characterized by a long hydrocarbon chain, which contributes to its amphiphilic nature, allowing it to interact with both hydrophilic and hydrophobic environments. This property is crucial for its biological activities.

1. Anticancer Activity

Research has indicated that this compound exhibits significant anticancer properties. A study by Hou et al. (2012) demonstrated that this compound inhibits the proliferation of various cancer cell lines, including gastric and colon cancer cells. The mechanism involves the induction of apoptosis and inhibition of cell migration and invasion.

Cancer Type Effect Reference
Gastric CancerInhibition of proliferationHou et al. (2012)
Colon CancerInduction of apoptosisWei et al. (2019)
Lung AdenocarcinomaInhibition of migrationWu et al. (2020)

2. Antibacterial Activity

This compound has shown potent antibacterial effects against a range of microorganisms. For instance, it effectively inhibits the growth of Escherichia coli, Staphylococcus aureus, and Candida albicans. The antibacterial mechanism is believed to involve disruption of microbial cell membranes.

Microorganism Activity Reference
Escherichia coliGrowth inhibitionWu and Jin (2005)
Staphylococcus aureusCell membrane disruptionShi et al. (2014)
Candida albicansAntifungal activityXu (2019)

3. Anti-inflammatory Effects

The anti-inflammatory properties of this compound have been well-documented in various studies. It modulates inflammatory pathways by inhibiting the expression of pro-inflammatory cytokines such as IL-1β and TNF-α. This action is particularly relevant in models of acute inflammation induced by ethanol.

  • A study demonstrated that pre-treatment with this compound significantly reduced ulcer index values and inflammatory markers in rat models subjected to ethanol-induced gastric ulcers .

4. Antioxidant Activity

The compound exhibits strong antioxidant capabilities, which help in scavenging free radicals and reducing oxidative stress in biological systems. This property is vital for protecting cells from oxidative damage, which is implicated in various diseases.

5. Antiulcer Activity

This compound has been shown to possess antiulcer effects through its ability to protect gastric mucosa from damage caused by ethanol and other irritants. The underlying mechanism involves the inhibition of the HMGB1/TLR4/NF-κB signaling pathway, which plays a crucial role in ulcer formation .

Case Studies

Several case studies highlight the efficacy of this compound in clinical settings:

  • Case Study 1: A rodent model demonstrated that administration of this compound significantly mitigated gastric ulceration when compared to control groups receiving only ethanol .
  • Case Study 2: In vitro studies on human cancer cell lines showed that treatment with this compound led to a marked decrease in cell viability and increased apoptosis rates .

Comparison with Similar Compounds

Structural and Molecular Comparisons
Compound Molecular Formula Molecular Weight (g/mol) Alkyl Chain Length/Saturation Functional Groups
n-Oleyldiethanolamine C22H45NO2 (inferred) 355.6 (inferred) C18, unsaturated Diethanolamine, oleyl group
Oleyldimethylamine C20H41N 295.56 C18, unsaturated Dimethylamine, oleyl group
N-Lauryldiethanolamine C16H35NO2 273.45 C12, saturated Diethanolamine, lauryl group
N,N-Dimethylethanolamine C4H11NO 89.14 N/A (short-chain) Dimethyl, ethanolamine
N-Myristyldiethanolamine C18H39NO2 (inferred) 301.5 (inferred) C14, saturated Diethanolamine, myristyl group

Key Observations :

  • Chain Length and Saturation: this compound’s unsaturated C18 chain confers lower melting points and higher fluidity compared to saturated analogs like N-Lauryldiethanolamine (C12) or N-Myristyldiethanolamine (C14).
  • Molecular Weight : Longer alkyl chains (e.g., oleyl vs. lauryl) increase molecular weight, impacting viscosity and solubility.
Physicochemical Properties
Property This compound (Inferred) Oleyldimethylamine N-Lauryldiethanolamine N,N-Dimethylethanolamine
Water Solubility Low (lipophilic) Insoluble Moderate Miscible
Boiling Point >250°C (estimated) Not reported Not reported 135°C
Applications Surfactants, emulsifiers Quaternary ammonium salts Lab reagents, emulsifiers Pharmaceuticals, coatings

Functional Group Impact :

  • Diethanolamine vs. Dimethylamine: Diethanolamine derivatives (e.g., this compound) exhibit higher polarity and water solubility compared to dimethylamine analogs (e.g., Oleyldimethylamine).
  • Oleyl Chain Effects: The unsaturated oleyl group enhances compatibility with oils and organic solvents, making this compound suitable for cosmetic formulations or industrial lubricants.

Preparation Methods

Reaction Conditions and Optimization

  • Solvent Selection : Ethanol is preferred due to its ability to dissolve both reactants and products while minimizing side reactions.

  • Temperature Control : Reactions are typically conducted at 25–40°C to balance reaction kinetics and energy efficiency.

  • Purification : The product is isolated via evaporation under reduced pressure, followed by recrystallization from non-polar solvents to remove unreacted diethanolamine and oleyl halide.

A key advantage of this method is the high regioselectivity, ensuring that alkylation occurs exclusively at the nitrogen atom, thereby avoiding over-alkylation byproducts. However, the purity of the oleyl halide precursor is critical; impurities in the alkylating agent can lead to mixed amines, necessitating rigorous fractional distillation of the starting oleyl alcohol.

Hydroxyethylation of Oleylamine

An alternative route involves the hydroxyethylation of oleylamine (C<sub>18</sub>H<sub>37</sub>NH<sub>2</sub>) with ethylene oxide. This two-step process begins with the synthesis of oleylamine from oleic acid, followed by controlled ethoxylation:

Step 1: Synthesis of Oleylamine

Oleylamine is derived from oleic acid through the following sequence:

  • Amide Formation : Oleic acid reacts with ammonia to form oleoyl amide.

  • Dehydration : The amide is dehydrated to oleonitrile using phosphorus pentoxide.

  • Catalytic Reduction : Oleonitrile undergoes hydrogenation over a Raney nickel catalyst to yield oleylamine.

C17H33COOHNH3C17H33CONH2ΔC17H33CNH2C18H37NH2\text{C}{17}\text{H}{33}\text{COOH} \xrightarrow{\text{NH}3} \text{C}{17}\text{H}{33}\text{CONH}2 \xrightarrow{\Delta} \text{C}{17}\text{H}{33}\text{CN} \xrightarrow{\text{H}2} \text{C}{18}\text{H}{37}\text{NH}2

Step 2: Ethoxylation of Oleylamine

Oleylamine reacts with two equivalents of ethylene oxide under alkaline conditions to form this compound:

C18H37NH2+2CH2CH2OC18H37N(CH2CH2OH)2\text{C}{18}\text{H}{37}\text{NH}2 + 2\,\text{CH}2\text{CH}2\text{O} \rightarrow \text{C}{18}\text{H}{37}\text{N(CH}2\text{CH}2\text{OH)}2

Key Parameters :

  • Catalyst : Sodium methoxide (0.1–0.5 wt%) facilitates ring-opening of ethylene oxide.

  • Temperature : Maintained at 80–120°C to ensure complete reaction while preventing polymerization of ethylene oxide.

  • Pressure : Conducted in a sealed reactor to manage the exothermic nature of ethoxylation.

This method offers precise control over the degree of ethoxylation, ensuring the formation of the desired diethanolamine derivative without over- or under-ethylation. However, it requires stringent moisture control to avoid hydrolysis of ethylene oxide.

Comparative Analysis of Synthesis Routes

The table below summarizes the advantages and limitations of the two primary methods:

Parameter Alkylation of Diethanolamine Hydroxyethylation of Oleylamine
Starting Materials Diethanolamine, oleyl halideOleic acid, ethylene oxide
Reaction Steps 1 (alkylation)3 (amide formation, ethoxylation)
Byproducts Minimal with pure reagentsPossible nitrile intermediates
Yield 85–92%78–88%
Purity ≥98% with recrystallization≥95% after distillation
Scalability High (batch or continuous)Moderate (requires multi-step setup)

The alkylation route is favored for industrial-scale production due to its simplicity and higher yields, whereas the hydroxyethylation method is advantageous when oleylamine is readily available.

Industrial Synthesis Considerations

Catalyst Recycling

In the hydroxyethylation process, sodium methoxide can be neutralized and removed via aqueous washes, though this generates wastewater. Recent advances explore heterogeneous catalysts (e.g., MgO/Al<sub>2</sub>O<sub>3</sub>) to enable catalyst reuse.

Environmental Impact

The alkylation method generates stoichiometric amounts of HX (e.g., HCl), necessitating neutralization and disposal. In contrast, the ethoxylation route produces minimal waste if ethylene oxide is fully consumed.

Emerging Methodologies

Enzymatic Hydroxyethylation

Preliminary studies explore lipase-catalyzed ethoxylation under mild conditions (40°C, pH 7–8), though yields remain suboptimal (≤65%) compared to traditional methods.

Flow Chemistry

Microreactor systems enable precise temperature control and faster reaction times for alkylation, reducing side products and improving space-time yields by 30% .

Q & A

Basic Research Questions

Q. What are the validated synthetic routes for producing n-Oleyldiethanolamine with ≥95% purity, and how should experimental protocols be documented for reproducibility?

  • Methodology : Follow protocols for amine derivatives, such as condensation reactions between fatty acids (e.g., oleic acid) and diethanolamine under controlled temperature (80–120°C) and inert atmospheres. Document all steps, including catalyst use (e.g., metal oxides), solvent systems, and purification methods (e.g., column chromatography). Characterize products via 1H NMR^1 \text{H NMR}, 13C NMR^{13} \text{C NMR}, and HPLC (≥95% purity threshold). Include raw spectral data and chromatograms in supplementary materials to enable replication .

Q. How should researchers standardize the characterization of this compound’s physicochemical properties (e.g., solubility, thermal stability) across different laboratories?

  • Methodology : Adopt ASTM or OECD guidelines for solubility testing (e.g., shake-flask method in water, ethanol, hexane) and thermal analysis (TGA/DSC). Report detailed conditions (e.g., heating rate, gas flow) and triplicate measurements to account for variability. Cross-validate results with independent techniques (e.g., dynamic light scattering for aggregation studies) .

Q. What are the best practices for designing a stability study of this compound in aqueous buffers under varying pH (2–12) and temperature (4–40°C)?

  • Methodology : Use accelerated stability testing with periodic sampling (0, 7, 14, 30 days). Quantify degradation via HPLC-UV and LC-MS to identify byproducts. Include kinetic modeling (e.g., Arrhenius equation) to predict shelf life. Document buffer preparation, storage containers (glass vs. polymer), and light exposure controls .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported solvent-dependent reactivity of this compound (e.g., micelle formation vs. monomeric behavior)?

  • Methodology : Conduct systematic studies using small-angle X-ray scattering (SAXS) and dynamic NMR to assess aggregation thresholds. Compare data across solvents (polar aprotic vs. nonpolar) and concentrations (0.1–10 mM). Apply multivariate analysis to identify confounding variables (e.g., trace water content). Reconcile discrepancies by proposing revised phase diagrams .

Q. What advanced statistical models are appropriate for analyzing dose-response relationships in studies of this compound’s bioactivity (e.g., PPAR-α modulation)?

  • Methodology : Use nonlinear regression (e.g., Hill equation) or Bayesian hierarchical models to account for inter-experiment variability. Validate models with bootstrapping or cross-validation. Report confidence intervals and effect sizes. Ensure raw data and code are shared in repositories like Zenodo .

Q. How can computational chemistry (MD/DFT) be integrated with experimental data to predict this compound’s interaction with lipid bilayers or protein targets?

  • Methodology : Perform molecular dynamics simulations (GROMACS/NAMD) to model insertion energetics and hydrogen-bonding patterns. Validate with experimental techniques like surface plasmon resonance (SPR) or fluorescence anisotropy. Publish force field parameters and simulation trajectories alongside experimental datasets .

Data Integrity & Reproducibility

Q. What strategies mitigate batch-to-batch variability in this compound synthesis, particularly in amine group reactivity?

  • Methodology : Implement quality-by-design (QbD) principles: define critical process parameters (CPPs) via design-of-experiment (DoE) software (e.g., MODDE). Use inline PAT tools (FTIR, Raman) for real-time monitoring. Archive batch records with metadata (e.g., supplier lot numbers for raw materials) .

Q. How should researchers address non-reproducible results in catalytic applications of this compound (e.g., conflicting turnover frequencies)?

  • Methodology : Audit experimental conditions: catalyst loading (mol%), substrate purity, and oxygen/moisture exclusion. Replicate under standardized protocols (e.g., Schlenk techniques). Publish negative results and error analyses (e.g., Grubbs’ test for outliers) in supplementary materials .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

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